molecular formula C21H18N6O2S B3452691 N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide

N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide

Cat. No.: B3452691
M. Wt: 418.5 g/mol
InChI Key: GEIJSBYQUGWAQU-UHFFFAOYSA-N
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Description

N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide typically involves multi-step reactions The process begins with the preparation of the thiazole and pyrazole intermediates, which are then coupled through hydrazine linkagesIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrazole rings can interact with active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of biological pathways, resulting in antimicrobial, anti-inflammatory, or anticancer effects .

Properties

IUPAC Name

N-[4-[[5-methyl-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-13-19(25-24-17-10-8-16(9-11-17)22-14(2)28)20(29)27(26-13)21-23-18(12-30-21)15-6-4-3-5-7-15/h3-12,26H,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIJSBYQUGWAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide
Reactant of Route 5
N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide

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